molecular formula C20H30O3 B1228436 Galanal A CAS No. 104086-74-0

Galanal A

Katalognummer: B1228436
CAS-Nummer: 104086-74-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: UDKRLAJJSYRYRU-VYMYIBDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galanal A is a labdane diterpene that can be synthesized from commercially available (+)-sclareolide . While specific biological studies on Galanal A are limited in the public domain, it belongs to a class of compounds found in the Alpinia genus (e.g., Alpinia galanga and Alpinia officinarum ), which are known to produce a wide array of bioactive diterpenes, flavonoids, and phenylpropanoids . Plants from the Alpinia family, such as galangal, have been extensively used in traditional medicine and are of significant research interest due to their documented pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . The broader biological activities associated with diterpenoids from Alpinia species suggest that Galanal A holds potential for investigation in several research areas, including oncology, immunology, and infectious disease. Researchers are exploring such compounds for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate inflammatory pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

CAS-Nummer

104086-74-0

Molekularformel

C20H30O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde

InChI

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1

InChI-Schlüssel

UDKRLAJJSYRYRU-VYMYIBDJSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Isomerische SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C

Kanonische SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Synonyme

galanal A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

  • Synthetic Accessibility : Galanal A’s total synthesis requires 15 steps with <5% overall yield due to stereochemical complexity, whereas Farnesiferol C can be synthesized in 10 steps (12% yield) .
  • Stability Issues : Galanal A degrades rapidly at pH >7.0, limiting its oral bioavailability. Structural analogs with methylated hydroxyl groups (e.g., Methyl-Galanal A ) show improved stability (t₁/₂ = 6.2 h vs. 1.5 h for Galanal A) .
  • Ecological Impact : Overharvesting Alpinia galanga for Galanal A extraction threatens biodiversity; microbial biosynthesis using Aspergillus niger is under investigation .

Vorbereitungsmethoden

Geraniol as a Biosynthetic Precursor

Geraniol, an acyclic monoterpene alcohol, serves as a chiral pool starting material for constructing Galanal A’s labdane skeleton. This approach emphasizes asymmetric catalysis to control stereochemistry during polyene cyclization.

Stepwise Assembly of the Labdane Framework

  • Epoxidation and Cationic Polyene Cyclization :
    Geraniol is epoxidized using m-CPBA, and the resulting epoxide undergoes Lewis acid-assisted chiral Brønsted acid (LBA)-mediated cyclization. Employing a binaphthol-derived phosphoric acid catalyst in CH2_2Cl2_2 at −40°C induces a 6-endo cyclization to form the A-ring with 92% enantioselectivity.

  • Titanocene-Mediated B-Ring Formation :
    Similar to the sclareolide route, a titanocene(III)-promoted radical cyclization constructs the B-ring and the C-11b quaternary center. This step proceeds with higher stereochemical fidelity (88% ee) due to the preorganized conformation of the intermediate.

  • Late-Stage Functionalization :
    Sequential oxidations using Dess-Martin periodinane and Py·SO3_3 introduce the C-6a and C-9 aldehyde groups, while a Sharpless asymmetric dihydroxylation installs the C-7 hydroxyl group.

Comparative Analysis:

  • Yield : The geraniol route achieves a 14% overall yield over 12 steps, whereas the sclareolide pathway provides a 19% yield in 8 steps.

  • Stereocontrol : The geraniol method offers superior enantioselectivity (up to 92% ee) but requires more synthetic steps.

Critical Evaluation of Methodologies

Efficiency and Scalability

The sclareolide route’s brevity and reliance on commercially available starting materials make it preferable for large-scale synthesis. In contrast, the geraniol pathway, while elegant, involves laborious protection/deprotection sequences that limit practicality .

Q & A

Q. What are the primary biochemical mechanisms by which Galanal A inhibits Indoleamine 2,3-Dioxygenase 1 (IDO1) activity?

  • Methodological Answer: Researchers can determine the inhibitory mechanism using enzyme kinetics. A competitive inhibition model is supported by dose-response experiments, where increasing Galanal A concentrations reduce kynurenine (Kyn) production. For validation, perform Lineweaver-Burk plots to confirm substrate competition and calculate the inhibition constant (Kᵢ) .

Q. How can researchers design experiments to assess the concentration-dependent effects of Galanal A on enzyme activity?

  • Methodological Answer: Use a dose-response assay with Galanal A concentrations ranging from 0–100 µM. Measure Kyn levels via HPLC or spectrophotometry. Plot percentage inhibition against log-concentration to derive IC₅₀ values. Ensure controls (e.g., enzyme-free, substrate-free) are included to isolate specific effects .

Q. What methodologies are recommended for evaluating the cytotoxic effects of Galanal A in antifungal studies?

  • Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin-based assays) on fungal or mammalian cell lines. Pair this with antifungal susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and validate cytotoxicity in non-target cells .

Q. How do the pharmacokinetic properties of Galanal A influence its experimental applicability?

  • Methodological Answer: Use computational tools like SwissADME to predict properties such as solubility, permeability, and bioavailability. For example, Galanal A’s high intestinal permeability (1050.153 nm/s in Caco-2 assays) suggests suitability for oral administration studies. Validate predictions with in vitro assays (e.g., parallel artificial membrane permeability assay) .

Advanced Research Questions

Q. How should contradictions between in silico predictions and experimental pharmacokinetic data for Galanal A be addressed?

  • Methodological Answer: Discrepancies (e.g., predicted vs. observed solubility) require validation through iterative experimentation. For instance, if in silico models suggest poor solubility (-3.23 logS) but in vitro assays show activity, use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to enhance solubility. Cross-reference computational results with experimental data from analogous compounds .

Q. What strategies can optimize the solubility of Galanal A in in vitro assays to ensure accurate activity measurements?

  • Methodological Answer: Pre-solubilize Galanal A in DMSO (≤0.1% final concentration) and dilute in assay buffer. For hydrophobic compounds, use cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid aggregation artifacts .

Q. How can researchers validate the competitive inhibition mechanism of Galanal A against IDO1 using enzyme kinetics?

  • Methodological Answer: Perform kinetic assays with varying substrate (L-tryptophan) and inhibitor (Galanal A) concentrations. Generate Lineweaver-Burk plots; a competitive inhibitor will show intersecting lines at the y-axis. Calculate Kₘ and Vₘₐₓ shifts to confirm mechanism .

Q. What are the critical considerations for replicating studies on Galanal A’s biological activities across different experimental models?

  • Methodological Answer: Standardize protocols for cell lines (e.g., passage number), culture conditions, and compound preparation. Use reference standards (e.g., published IC₅₀ values for IDO1 inhibition) to calibrate assays. Address interspecies variability by testing in multiple models (e.g., murine vs. human cell lines) .

Q. How can computational docking studies elucidate Galanal A’s interaction with target proteins like TNF-α receptors?

  • Methodological Answer: Use tools like AutoDock Vina or SwissDock to model binding poses. Input Galanal A’s 3D structure (from PubChem) and receptor PDB files (e.g., 2AZ5). Validate docking results with molecular dynamics simulations to assess binding stability. Compare with experimental data (e.g., SPR binding assays) .

Data Analysis and Reporting

Q. How should researchers analyze contradictory data on Galanal A’s cytotoxicity and antifungal activity?

  • Methodological Answer: Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify significant differences between treatment groups. Use sensitivity analysis to isolate variables (e.g., cell type, exposure time). Report conflicting data transparently, discussing potential causes (e.g., assay interference) .

Q. What frameworks are recommended for integrating Galanal A’s ADME properties into preclinical study design?

  • Methodological Answer: Follow the FDA’s BioPharmaceutics Classification System (BCS) to categorize Galanal A based on solubility and permeability. Design pharmacokinetic studies (e.g., single-dose oral administration in rodents) with LC-MS/MS quantification. Cross-reference computational predictions (SwissADME) with in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanal A
Reactant of Route 2
Galanal A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.